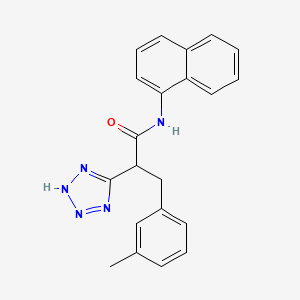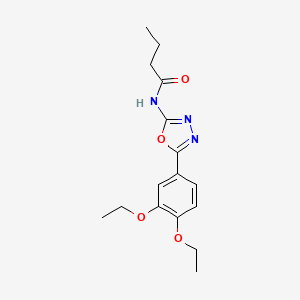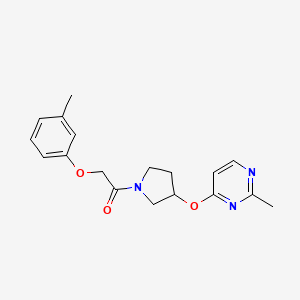
1-(3-((2-Methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((2-Methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone, also known as MPTP, is a synthetic compound that is widely used in scientific research. MPTP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various biological processes.
Aplicaciones Científicas De Investigación
Organocatalytic Syntheses
Organocatalysis provides a method for creating complex molecules with high enantiopurity and structural diversity. A study by Xiao-Hua Chen et al. (2009) demonstrates an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting the importance of organocatalysis in medicinal chemistry and diversity-oriented synthesis due to its high yield, regiochemistry, and excellent stereoselectivities (Chen et al., 2009).
Antibacterial Activity
Research on novel series of compounds such as substituted 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones has shown potential antibacterial activity against various bacterial strains. This is evident in the work of R. S. Joshi et al. (2011), where the synthesis and evaluation of these compounds provided insights into their potential as antibacterial agents (Joshi et al., 2011).
Metal Complexes and Catalysis
The study of metal complexes, such as those involving magnesium and zinc supported by N,O-bidentate ligands, plays a crucial role in catalytic activities. Yang Wang et al. (2012) explored the synthesis and immortal ring-opening polymerization (ROP) of ε-caprolactone and lactide, demonstrating the utility of these metal complexes in polymerization reactions with higher activity observed for magnesium-based complexes (Wang et al., 2012).
Synthesis of Complex Molecules
The synthesis and characterization of complex molecules, including those with heterocyclic systems, are fundamental in developing new pharmaceuticals and materials. For example, the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings, as reported by A. Hossan et al. (2012), contribute to the search for novel antimicrobial agents (Hossan et al., 2012).
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-4-3-5-15(10-13)23-12-18(22)21-9-7-16(11-21)24-17-6-8-19-14(2)20-17/h3-6,8,10,16H,7,9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDWEWMONGWFRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((2-Methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2386578.png)
![1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2386579.png)
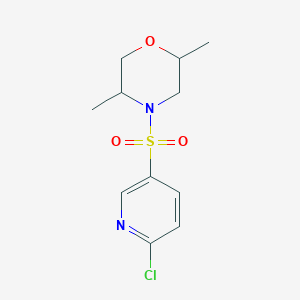
![N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2386581.png)
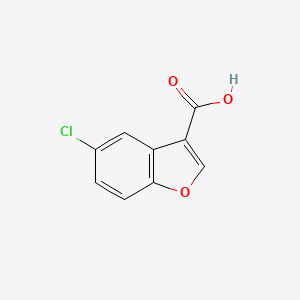
![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2386585.png)
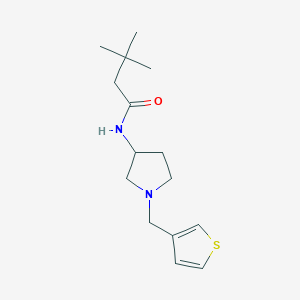
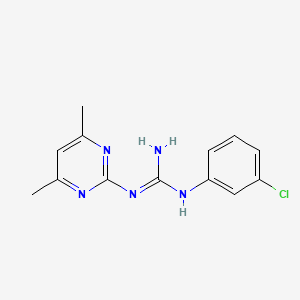
![3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2386595.png)
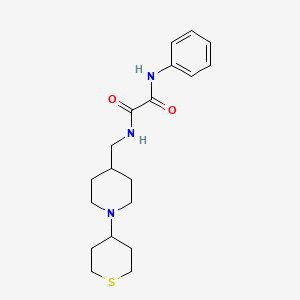
![2-[1-[(2-Bromophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2386597.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)
